

# Preclinical Safety and Toxicology Profile of GL0034: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Utreglutide |           |
| Cat. No.:            | B15571701   | Get Quote |

#### Introduction

GL0034, also known as **utreglutide**, is an investigational long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist under development by Sun Pharmaceutical Industries Ltd. for the potential treatment of type 2 diabetes and obesity. As a GLP-1R agonist, GL0034 mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner, while also promoting weight loss. This technical guide provides a summary of the available preclinical safety and toxicology profile of GL0034, based on publicly accessible information.

It is important to note that detailed quantitative data from dedicated preclinical toxicology studies, such as acute, repeat-dose, and genotoxicity studies, are not extensively available in the public domain. The information presented herein is primarily derived from announcements of preclinical efficacy studies and clinical trial findings.

## **Mechanism of Action**

GL0034 is a potent and long-acting agonist of the GLP-1 receptor. Its mechanism of action is centered around the activation of the GLP-1R, a G protein-coupled receptor. In vitro studies have indicated that GL0034 exhibits a bias towards the cyclic adenosine monophosphate (cAMP) signaling pathway over  $\beta$ -arrestin-2 recruitment.[1] This biased agonism is a key characteristic of its molecular profile.



The downstream effects of GLP-1R activation by GL0034 include augmented insulin secretion, reduced glucagon levels, and a significant reduction in triglyceride levels.[2] These actions contribute to its therapeutic potential in managing type 2 diabetes and obesity.



Click to download full resolution via product page

GL0034 Signal Pathway

# **Preclinical Efficacy and Safety Pharmacology**



Preclinical studies in animal models have demonstrated the pharmacological activity of GL0034.

#### **Animal Models**

The primary animal model cited in the available literature for efficacy assessment is the db/db mouse, a well-established model for type 2 diabetes.[2][3] Diet-induced obese mice have also been used to evaluate effects on weight loss and glycemia.[1]

## **Key Preclinical Findings**

In these animal models, GL0034 demonstrated significant positive outcomes on various diabetic and metabolic parameters:

- Glucose Homeostasis: Showed a reduction in blood glucose levels and a decrease in HbA1c.[2][3]
- Insulin and Glucagon Regulation: Augmented insulin secretion and lowered glucagon levels.
   [2][3]
- Lipid Metabolism: A marked and meaningful reduction in triglyceride levels was observed.[2]
   [3]
- Weight Management: Induced a larger body weight reduction compared to other once-aweek GLP-1R agonists in comparative studies, with similar food consumption.[2][3]

While these studies highlight the efficacy of GL0034, they do not provide specific data from formal safety pharmacology assessments on cardiovascular, respiratory, or central nervous system functions.

# **Preclinical Toxicology**

Detailed reports on the formal preclinical toxicology of GL0034 are not publicly available. A standard preclinical toxicology program for a new chemical entity would typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, and carcinogenicity. In the absence of specific data, a generalized workflow for such a program is presented below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. expresspharma.in [expresspharma.in]
- 3. sunpharma.com [sunpharma.com]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of GL0034: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15571701#preclinical-safety-and-toxicology-profile-of-gl0034]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com